molecular formula C5H6N4O B13109538 5-Aminopyridazine-4-carboxamide

5-Aminopyridazine-4-carboxamide

Cat. No.: B13109538
M. Wt: 138.13 g/mol
InChI Key: NSRFVVJLARSKCX-UHFFFAOYSA-N
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Description

5-Aminopyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyridazine-4-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloropyridazine with ammonia or an amine to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and other advanced technologies to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridazine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

Major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Development

5-Aminopyridazine-4-carboxamide serves as a crucial intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and other diseases.

  • Neurological Disorders : The compound has been investigated for enhancing drug efficacy in conditions like multiple sclerosis and spinal cord injuries. It acts by blocking potassium channels, thus improving action potential propagation in demyelinated axons .
  • Antimicrobial Activity : Notably, derivatives of this compound have shown effectiveness against Cryptosporidium parvum, a major cause of pediatric diarrhea. Selective bumped kinase inhibitors based on this scaffold demonstrated significant efficacy in both in vitro and in vivo models .

Table 1: Summary of Pharmaceutical Applications

Application AreaDescriptionExample Use Case
Neurological DisordersEnhances efficacy of drugs targeting nerve functionTreatment for multiple sclerosis
Antimicrobial ActivityEffective against Cryptosporidium parvumBumped kinase inhibitors
Cancer ResearchInvestigated for potential anti-cancer propertiesAMPK signaling modulation

Agricultural Chemistry

In agricultural research, this compound is utilized in formulating agrochemicals. It contributes to the development of herbicides and fungicides that enhance crop yield and resistance to diseases.

  • Herbicides and Fungicides : The compound plays a role in creating formulations that protect crops from pests while promoting growth .

Biochemical Research

The compound is extensively used in biochemical studies, particularly in enzyme inhibition and metabolic pathway exploration.

  • Enzyme Inhibition Studies : Researchers utilize this compound to identify new therapeutic targets through its interaction with various enzymes .

Table 2: Biochemical Applications

Application AreaDescriptionExample Use Case
Enzyme InhibitionInvestigates interactions with specific enzymes to discover new therapeutic targetsStudies on metabolic pathways

Material Science

This compound is also being explored for its potential applications in material science.

  • Novel Materials : The compound is investigated for creating polymers and coatings with enhanced durability and chemical resistance, which could lead to advancements in various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for quantifying related compounds within complex mixtures.

  • Standardization : It is employed to facilitate accurate measurements in various analytical methods, ensuring reliability in research outcomes .

Case Study 1: Efficacy Against Cryptosporidium parvum

A series of studies focused on optimizing bumped kinase inhibitors derived from this compound demonstrated significant reductions in oocyst shedding in infected models. For instance, Compound 6 (BKI 1708) showed effective dosing at 8 mg/kg without observable toxicity up to higher doses (200 mg/kg) over extended periods .

Case Study 2: Development of Agrochemicals

Research into the agricultural applications of this compound has led to the formulation of new herbicides that not only improve crop yields but also reduce environmental impact. These formulations are currently undergoing field trials to assess their effectiveness compared to traditional chemicals .

Mechanism of Action

The mechanism of action of 5-Aminopyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Aminopyridazine-4-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Aminopyridazine-4-carboxamide is a compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a pyridazine derivative characterized by the presence of an amino group and a carboxamide functional group. Its structural formula can be represented as follows:

C5H6N4O\text{C}_5\text{H}_6\text{N}_4\text{O}

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, making it valuable in both research and industrial applications.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating biochemical pathways crucial for cellular function. For instance, it has been investigated for its role in enzyme interactions and metabolic pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways, which can affect gene expression and cellular metabolism. This modulation is essential for understanding its potential therapeutic effects in diseases such as cancer and infections.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Investigations into its anticancer activity have shown promise, particularly in inhibiting cancer cell proliferation through specific molecular interactions.
  • Neuropharmacological Effects : Similar compounds have demonstrated neurological effects, including modulation of potassium channels, which could be relevant for developing treatments for neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerReduced proliferation in cancer cells,
NeuropharmacologicalModulation of K+ channels

Case Study: Anticancer Activity

A study focused on the anticancer potential of this compound revealed that it significantly inhibited the growth of various cancer cell lines. The mechanism involved the downregulation of genes associated with cell cycle progression and apoptosis. The compound showed IC50 values indicating effective concentration ranges for inhibiting cancer cell growth .

Dosage Effects in Animal Models

Research on dosage effects demonstrated that lower doses of this compound could enhance cellular functions without significant toxic effects. However, higher doses were associated with adverse outcomes, highlighting the importance of dosage optimization in therapeutic applications .

Properties

IUPAC Name

5-aminopyridazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-2-9-8-1-3(4)5(7)10/h1-2H,(H2,6,8)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRFVVJLARSKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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